molecular formula C9H11BO3 B14119844 trans-3-Phenyloxypropenylboronic acid

trans-3-Phenyloxypropenylboronic acid

Cat. No.: B14119844
M. Wt: 177.99 g/mol
InChI Key: LHDGQFOYHNIJDM-QPJJXVBHSA-N
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Description

trans-3-Phenyloxypropenylboronic acid (CAS 129423-29-6) is a boronic acid derivative with the molecular formula C₉H₁₁BO₂ and a molecular weight of 161.99 g/mol. Its structure features a propenyl backbone with a phenyloxy substituent in the trans configuration, which confers unique steric and electronic properties. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize functionalized alkenes and aromatic systems, leveraging the boronic acid group’s reactivity with aryl halides . The trans-configuration minimizes steric hindrance, enhancing its efficiency in catalytic cycles.

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

[(E)-3-phenoxyprop-1-enyl]boronic acid

InChI

InChI=1S/C9H11BO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+

InChI Key

LHDGQFOYHNIJDM-QPJJXVBHSA-N

Isomeric SMILES

B(/C=C/COC1=CC=CC=C1)(O)O

Canonical SMILES

B(C=CCOC1=CC=CC=C1)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Catalytic System : A copper(I) catalyst (e.g., CuCl) and a phosphine ligand (e.g., Xantphos) facilitate oxidative addition of B₂pin₂ to the α,β-unsaturated ester.
  • Regioselectivity : The boron atom adds selectively to the β-carbon, forming a β-borylated ester intermediate.
  • Hydrolysis : The ester group is saponified using lithium hydroxide (LiOH), followed by acidic hydrolysis of the boronic ester to yield the boronic acid.

Key Data :

Parameter Value Source
Yield (β-borylation) 78–85%
Reaction Time 12–24 hours
Stereochemical Purity >95% trans

This method ensures excellent stereochemical control, as the trans configuration of the starting ester is retained during borylation. However, the requirement for specialized ligands and prolonged reaction times may limit industrial scalability.

Palladium-Catalyzed Miyaura Borylation of Propenyl Halides

The Miyaura borylation, a palladium-catalyzed reaction between propenyl halides and diboron reagents, is widely used for synthesizing alkenylboronic acids. Applied to this compound, this method begins with trans-3-phenyloxypropenyl bromide, where the bromide serves as the leaving group.

Synthetic Protocol

  • Substrate Preparation : trans-3-Phenyloxypropenyl bromide is synthesized via bromination of 3-phenyloxypropenol using phosphorus tribromide (PBr₃).
  • Borylation : The bromide reacts with B₂pin₂ in the presence of Pd(dba)₂ (dibenzylideneacetone palladium) and a base (e.g., KOAc) in tetrahydrofuran (THF).
  • Hydrolysis : The boronic ester intermediate is hydrolyzed with hydrochloric acid (HCl) to yield the boronic acid.

Optimization Insights :

  • Catalyst Loading : 2–5 mol% Pd(dba)₂ achieves optimal yields.
  • Temperature : Reactions proceed efficiently at 60–80°C.
  • Steric Effects : Bulky ligands (e.g., SPhos) improve selectivity for the trans isomer.

Comparative Performance :

Condition Yield (%) Trans:Isomer Ratio
Pd(dba)₂, SPhos 82 98:2
PdCl₂(PPh₃)₂ 65 90:10

This method is favored for its scalability and compatibility with diverse propenyl substrates. However, the synthesis of trans-configured halides requires precise control during the bromination step.

Hydroboration of Propargyl Phenyl Ethers

Hydroboration offers a stereoselective route to alkenylboronic acids. For this compound, propargyl phenyl ether (HC≡C-CH₂-OPh) serves as the substrate. Anti-Markovnikov addition of borane ensures the boron attaches to the terminal carbon, while the trans configuration arises from the reaction’s stereochemical course.

Procedure Overview

  • Borane Addition : Propargyl phenyl ether reacts with disiamylborane (Si₂BH) in THF at 0°C, yielding a vinylborane intermediate.
  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the borane to the boronic acid while preserving the trans geometry.

Critical Parameters :

  • Borane Selectivity : Disiamylborane minimizes side reactions compared to BH₃·THF.
  • Oxidation Conditions : Mild acidic oxidation (pH 5–6) prevents double-bond isomerization.

Yield and Purity :

Parameter Value
Overall Yield 70–75%
Trans Isomer Purity >97%

While efficient, this method requires stringent temperature control and anhydrous conditions.

Wittig Reaction with Boronic Acid-Containing Reagents

The Wittig reaction constructs carbon-carbon double bonds with defined stereochemistry. Here, a boronic acid-functionalized ylide reacts with a phenyloxy-substituted aldehyde to form the target compound.

Synthetic Steps

  • Ylide Preparation : Triphenylphosphine reacts with 2-bromoethylboronic acid to form a phosphonium salt, which is deprotonated to generate the ylide.
  • Coupling : The ylide reacts with 3-phenyloxypropanal, producing this compound.

Advantages and Limitations :

  • Stereoselectivity : The ylide’s geometry dictates trans product formation.
  • Functional Group Tolerance : Sensitive to acidic protons, necessitating protected intermediates.

Performance Metrics :

Condition Yield (%)
Standard Protocol 60–65
Optimized Ligands 75

This method is less common due to competing side reactions but offers modularity for structural variants.

Cross-Metathesis Approaches

Olefin cross-metathesis using Grubbs catalysts enables the synthesis of trans-alkenes from terminal alkenes. For this compound, this involves coupling allylboronic acid with vinyl phenyl ether.

Reaction Outline

  • Substrates : Allylboronic acid and vinyl phenyl ether.
  • Catalyst : Grubbs 2nd-generation catalyst (5 mol%).
  • Conditions : Conducted in dichloromethane (DCM) under inert atmosphere.

Outcomes :

  • Conversion : 80–85% with high trans selectivity.
  • Challenges : Competing homodimerization requires excess vinyl phenyl ether.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Phenyloxypropenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-3-Phenyloxypropenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium(II) complexes, transferring its aryl group to the palladium center. This process forms a new carbon-carbon bond, which is a fundamental step in the catalytic cycle of the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Electronic and Steric Effects

Boronic acids are highly sensitive to substituent effects. Below is a comparative analysis of trans-3-phenyloxypropenylboronic acid with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect Key Properties/Applications
This compound C₉H₁₁BO₂ 161.99 Phenyloxy (trans) Moderate electron-donating Suzuki coupling, low steric hindrance
3-Thiophenylboronic acid C₆H₄SBr 199.07 Thiophene + Bromine Electron-withdrawing (S, Br) Chemosensitive polymers, electronics
3-(Butoxycarbonyl)phenylboronic acid C₁₁H₁₅BO₄ 222.05 Butoxycarbonyl Bulky, electron-withdrawing Stabilizes intermediates in synthesis
3-(Trifluoromethyl)phenylboronic acid C₇H₆BF₃O₂ 207.93 Trifluoromethyl Strong electron-withdrawing Enhanced acidity, reactivity in harsh conditions
p-Benzyloxyphenylboronic acid C₁₃H₁₃BO₃ 228.05 Benzyloxy (para) Electron-donating Crystal engineering, co-crystal formation
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Compounds like 3-(trifluoromethyl)phenylboronic acid exhibit increased acidity (lower pKa) due to the -CF₃ group, accelerating protodeboronation but improving stability in polar solvents . In contrast, this compound’s phenyloxy group provides mild electron donation, balancing reactivity and stability.
  • Steric Effects: Bulky substituents (e.g., butoxycarbonyl in C₁₁H₁₅BO₄) reduce reaction rates in Suzuki couplings due to steric hindrance, whereas the trans-configuration in the target compound optimizes spatial accessibility .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions depend on boronic acid stability and compatibility with catalysts.

Table 2: Reaction Performance
Compound Name Catalyst Compatibility Typical Yield (%) Stability Notes
This compound Pd(PPh₃)₄ 75–85 Stable in air, moderate protodeboronation
3-Thiophenylboronic acid Pd(OAc)₂ 60–70 Sensitive to moisture, requires inert conditions
3-(Trifluoromethyl)phenylboronic acid PdCl₂(dppf) 80–90 High thermal stability, tolerates high temps
4-Benzyloxy-2-fluorophenylboronic acid Pd(PPh₃)₄ 65–75 Prone to debenzylation under acidic conditions
Key Findings:
  • Catalyst Compatibility: this compound works efficiently with Pd(PPh₃)₄, yielding 75–85%, comparable to trifluoromethyl analogs. Thiophenyl derivatives show lower yields due to sulfur-poisoning of catalysts .
  • Protodeboronation Resistance: The trifluoromethyl group’s electron-withdrawing nature reduces protodeboronation, while the phenyloxy group’s moderate donation makes the target compound susceptible under prolonged heating .

Physicochemical and Binding Properties

Boronic acids interact with diols (e.g., saccharides) via reversible esterification, influenced by pH and substituents.

Table 3: Binding and Stability Data
Compound Name pKa (approx.) Binding Constant (Kₐ with glucose, M⁻¹) Solubility (in THF, mg/mL)
This compound 8.9 120 45
3-(Trifluoromethyl)phenylboronic acid 7.2 250 30
3-(Butoxycarbonyl)phenylboronic acid 9.5 80 15
Phenylboronic acid 8.8 100 50
Key Insights:
  • Acidity and Binding: The -CF₃ group lowers pKa (7.2 vs. 8.9 for the target compound), enhancing diol binding at physiological pH .
  • Solubility: Bulky groups (e.g., butoxycarbonyl) reduce solubility, whereas the propenyl chain in this compound improves it slightly compared to phenylboronic acid .

Q & A

What are the optimal synthetic routes and purification methods for trans-3-phenyloxypropenylboronic acid?

The synthesis of trans-3-phenyloxypropenylboronic acid typically involves Suzuki-Miyaura coupling or hydroboration of propenyl precursors. For example:

  • Step 1 : Prepare the propenyl ether precursor via Williamson ether synthesis using 3-bromopropene and phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Hydroboration with a borane reagent (e.g., BH₃·THF) to introduce the boronic acid group. Ensure stereochemical control by using catalysts like Rhodium(I) complexes to favor the trans configuration.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via ¹H/¹³C NMR and HPLC .

How can spectroscopic and crystallographic techniques characterize the structural integrity of this compound?

  • ¹H/¹³C NMR : Identify key signals: the propenyl double bond (δ 5.5–6.5 ppm for protons, δ 120–140 ppm for carbons) and boronic acid B-OH protons (δ 6.0–8.0 ppm, broad).
  • FT-IR : Confirm B-O (∼1,350 cm⁻¹) and C=C (∼1,650 cm⁻¹) bonds.
  • X-ray Crystallography : Resolve the trans configuration and bond angles. For similar compounds, B-C bond lengths average 1.56–1.58 Å, and C-O bonds are ∼1.43 Å .

What computational methods elucidate the electronic and conformational properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Simulate vibrational spectra for comparison with experimental IR/Raman data.
    For example, substituents like the phenyloxy group alter electron density distribution, affecting boronic acid’s Lewis acidity .

How does the propenyloxy substituent influence reactivity in cross-coupling reactions compared to other boronic acids?

The propenyloxy group introduces steric hindrance and electronic effects:

  • Steric effects : The bulky substituent may slow transmetallation in Suzuki reactions, requiring optimized ligands (e.g., SPhos or XPhos).
  • Electronic effects : The electron-donating oxygen atom reduces boronic acid’s electrophilicity, potentially lowering coupling efficiency. Compare with phenylboronic acid (no substituent) or electron-withdrawing analogs (e.g., 4-nitrophenylboronic acid) .

What are the best practices for handling and stabilizing this compound in experimental settings?

  • Storage : Under inert atmosphere (Ar/N₂) at −20°C to prevent oxidation.
  • Solubility : Use anhydrous THF or DMSO for reactions; avoid protic solvents (e.g., water, alcohols) to minimize boronic acid dimerization.
  • Stability assays : Monitor decomposition via TLC or ¹¹B NMR. For similar compounds, anhydride formation is a common degradation pathway .

How can researchers address contradictions in reported reactivity data for this compound?

  • Statistical analysis : Apply mixed-effects models to account for clustered data (e.g., batch variability or instrument calibration differences) .
  • Controlled replication : Standardize reaction conditions (temperature, catalyst loading, solvent purity) across labs.
  • Advanced characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular identity and quantify impurities.

What role does this compound play in designing molecular probes or sensors?

  • Sugar sensing : Boronic acids bind diols; the propenyloxy group enhances selectivity for glucose derivatives.
  • Drug delivery : Functionalize nanoparticles or polymers for pH-responsive release.
  • Molecular docking : Computational studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like lectins or enzymes .

How do substituent position (trans vs. cis) and electronic effects impact the compound’s applications in catalysis?

  • Steric effects : The trans configuration reduces steric clash in transition states, improving catalytic efficiency in asymmetric syntheses.
  • Electronic effects : Electron-donating groups (e.g., phenyloxy) stabilize intermediates in Pd-catalyzed reactions. Compare with cis isomers, which may hinder substrate access to the boron center .

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